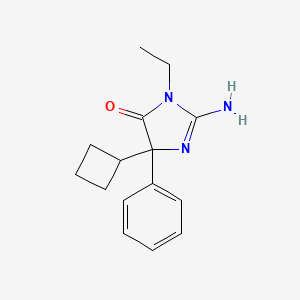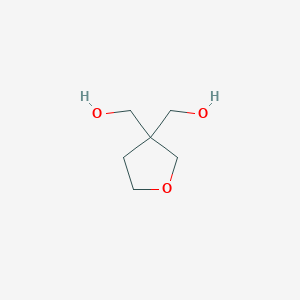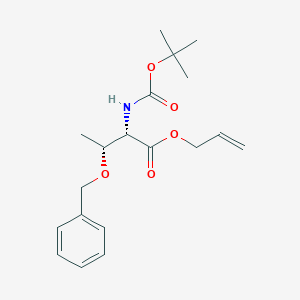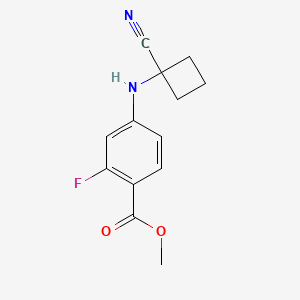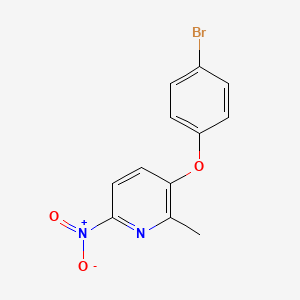
3-(4-Bromophenoxy)-2-methyl-6-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenoxy)-2-methyl-6-nitropyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a bromophenoxy group, a methyl group, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenoxy)-2-methyl-6-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of phenol to obtain 4-bromophenol, which is then reacted with 2-methyl-6-nitropyridine under suitable conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products.
化学反応の分析
Types of Reactions
3-(4-Bromophenoxy)-2-methyl-6-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, and the nucleophile of choice.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Reduction: 3-(4-Aminophenoxy)-2-methyl-6-nitropyridine.
Oxidation: 3-(4-Bromophenoxy)-2-carboxy-6-nitropyridine.
科学的研究の応用
3-(4-Bromophenoxy)-2-methyl-6-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used in the development of agrochemicals and specialty chemicals for various industrial processes.
作用機序
The mechanism of action of 3-(4-Bromophenoxy)-2-methyl-6-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenoxy group can enhance binding affinity through hydrophobic interactions, while the nitro group may participate in redox reactions. The molecular pathways involved would vary based on the specific biological system being studied.
類似化合物との比較
3-(4-Bromophenoxy)-2-methyl-6-nitropyridine can be compared with other similar compounds, such as:
3-(4-Chlorophenoxy)-2-methyl-6-nitropyridine: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and binding properties.
3-(4-Bromophenoxy)-2-methyl-5-nitropyridine: The position of the nitro group is different, which can influence the compound’s electronic properties and reactivity.
3-(4-Bromophenoxy)-2-methyl-6-aminopyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
特性
分子式 |
C12H9BrN2O3 |
|---|---|
分子量 |
309.11 g/mol |
IUPAC名 |
3-(4-bromophenoxy)-2-methyl-6-nitropyridine |
InChI |
InChI=1S/C12H9BrN2O3/c1-8-11(6-7-12(14-8)15(16)17)18-10-4-2-9(13)3-5-10/h2-7H,1H3 |
InChIキー |
IQHDPZBBZLKQDS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)[N+](=O)[O-])OC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-7,8-Dihydro-6H-dibenzo[f,h][1,5]dioxonin-1,13-diol](/img/structure/B12941957.png)

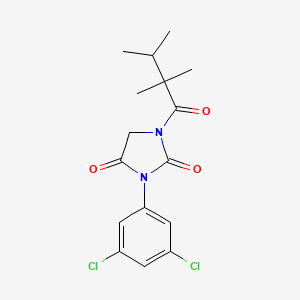
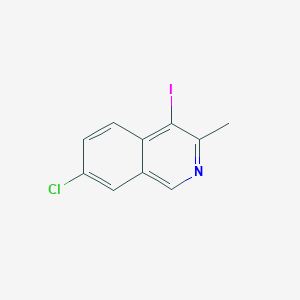
![N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide](/img/structure/B12941974.png)
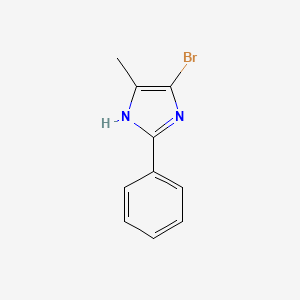
![1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]-](/img/structure/B12941986.png)
![4-Oxaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B12941988.png)

![2-((R)-4-((5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12942001.png)
